molecular formula C24H42N2OS3 B1669462 cp-113818 CAS No. 135025-12-6

cp-113818

Cat. No.: B1669462
CAS No.: 135025-12-6
M. Wt: 470.8 g/mol
InChI Key: XAMYAYIMCKELIP-FQEVSTJZSA-N
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Description

CP-113818 is a potent inhibitor of acyl-coenzyme A: cholesterol acyltransferase (ACAT), an enzyme involved in the esterification of cholesterol. This compound has been extensively studied for its potential therapeutic applications, particularly in the context of Alzheimer’s disease and hypercholesterolemia .

Preparation Methods

The synthesis of CP-113818 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes:

Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. These methods often involve optimization of reaction conditions to improve yield and reduce costs.

Chemical Reactions Analysis

CP-113818 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield different reduced forms of the compound.

Scientific Research Applications

CP-113818 has a wide range of scientific research applications, including:

Mechanism of Action

CP-113818 exerts its effects by inhibiting the enzyme acyl-coenzyme A: cholesterol acyltransferase. This enzyme is responsible for the esterification of cholesterol, a process that converts free cholesterol into cholesteryl esters for storage in cells. By inhibiting this enzyme, this compound reduces the formation of cholesteryl esters, leading to decreased cholesterol accumulation in cells. This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholesterol metabolism is believed to play a role in the formation of amyloid plaques .

Comparison with Similar Compounds

CP-113818 is unique among ACAT inhibitors due to its specific structure and potency. Similar compounds include:

Compared to these compounds, this compound has demonstrated superior efficacy in reducing amyloid pathology and improving cholesterol profiles in various animal models .

Properties

CAS No.

135025-12-6

Molecular Formula

C24H42N2OS3

Molecular Weight

470.8 g/mol

IUPAC Name

(2S)-2-hexylsulfanyl-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]decanamide

InChI

InChI=1S/C24H42N2OS3/c1-6-8-10-12-13-14-16-20(30-17-15-11-9-7-2)23(27)26-22-21(28-4)18-19(3)25-24(22)29-5/h18,20H,6-17H2,1-5H3,(H,26,27)/t20-/m0/s1

InChI Key

XAMYAYIMCKELIP-FQEVSTJZSA-N

SMILES

CCCCCCCCC(C(=O)NC1=C(C=C(N=C1SC)C)SC)SCCCCCC

Isomeric SMILES

CCCCCCCC[C@@H](C(=O)NC1=C(C=C(N=C1SC)C)SC)SCCCCCC

Canonical SMILES

CCCCCCCCC(C(=O)NC1=C(C=C(N=C1SC)C)SC)SCCCCCC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CP 113,818
CP 113818
CP-113,818
CP-113818
N-(2,4-bis(methylthio)-6-methylpyridin-3-yl)-2-(hexylthio)decanoic acid amide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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